gnf-1331
Overview
Description
GNF1331 is a synthetic organic compound known for its potent and selective inhibition of the membrane-bound O-acyltransferase enzyme, porcupine (PORCN). This enzyme is crucial for the palmitoylation of Wnt ligands, a necessary step in the Wnt signaling pathway. The inhibition of PORCN by GNF1331 has shown promise in the treatment of various cancers, including colorectal cancer, breast cancer, and cutaneous squamous cell carcinoma .
Preparation Methods
The synthesis of GNF1331 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzothiazole ring, followed by the addition of a pyridinyl triazole moiety. The final product is obtained through a series of reactions, including nucleophilic substitution and acylation .
Chemical Reactions Analysis
GNF1331 undergoes several types of chemical reactions, including:
Oxidation: GNF1331 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: GNF1331 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
GNF1331 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
GNF1331 exerts its effects by inhibiting the enzyme porcupine (PORCN), which is responsible for the palmitoylation of Wnt ligands. This inhibition prevents the secretion and activity of Wnt ligands, thereby blocking the Wnt signaling pathway. The Wnt signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting this pathway, GNF1331 can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
GNF1331 is unique in its high potency and selectivity for PORCN inhibition. Similar compounds include:
LGK974: Another potent PORCN inhibitor with similar applications in cancer treatment.
IWP-2: A small molecule inhibitor of PORCN that also targets the Wnt signaling pathway.
C59: A PORCN inhibitor with applications in cancer research and therapy. Compared to these compounds, GNF1331 has shown superior pharmacokinetic properties and higher selectivity for PORCN.
Biological Activity
GNF-1331 is a small molecule inhibitor that targets the Porcupine (PORCN) enzyme, which is crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling pathways that are often dysregulated in various cancers. This compound has shown promise in preclinical models, particularly in its antitumor activity against Wnt-dependent tumors.
This compound functions by inhibiting the palmitoylation of Wnt proteins, a process necessary for their secretion and subsequent signaling. This inhibition leads to a reduction in Wnt pathway activation, which is implicated in tumor growth and progression. The compound was identified through high-throughput screening from a library of 2.4 million compounds and has been optimized through structure-activity relationship (SAR) studies, highlighting the importance of specific molecular features such as the pyridine nitrogen and thioether moiety .
Preclinical Efficacy
In preclinical studies, this compound demonstrated robust antitumor effects, particularly in mouse models. For instance, it exhibited significant tumor growth inhibition in the MMTV-Wnt1 xenograft model, which mimics Wnt-driven breast cancer . The following table summarizes key findings from various studies on this compound:
Comparative Activity with Other Inhibitors
This compound's activity can be compared to other PORCN inhibitors currently under investigation:
Compound | Target | Phase | IC50 Value |
---|---|---|---|
This compound | PORCN | Preclinical | Not specified |
GNF-6231 | PORCN | Preclinical | 0.8 nM |
ETC-159 | PORCN | Phase 1 | 20 nM |
RXC004 | PORCN | Phase 2 | 64 pM |
These comparisons indicate that this compound holds a competitive position among emerging therapies targeting the Wnt signaling pathway.
Efficacy in Tumor Models
In a study evaluating the efficacy of this compound in various tumor models, researchers found that treatment with this compound led to:
- Significant reduction in tumor volume : In MMTV-Wnt1 xenografts, treated mice exhibited up to a 70% reduction in tumor size compared to controls.
- Induction of apoptosis : Histological analysis revealed increased apoptotic cells within treated tumors, indicating that this compound not only inhibits growth but also promotes cell death.
Combination Therapies
Further investigations have explored the potential of combining this compound with other agents. For example, combining this compound with anti-PD-1 antibodies has shown synergistic effects in enhancing antitumor immunity, suggesting that it may be beneficial as part of combination therapy strategies for treating solid tumors .
Properties
Molecular Formula |
C20H20N6O2S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27) |
InChI Key |
JIUFLMSAFMXEEC-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4 |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNF-1331; GNF 1331; GNF1331. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.